1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a morpholinosulfonyl group attached to an indoline ring, which is further connected to a phenylpropanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via a sulfonylation reaction, where the indoline core is treated with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.
Attachment of the Phenylpropanone Moiety: The final step involves the attachment of the phenylpropanone moiety through a Friedel-Crafts acylation reaction, using an appropriate acylating agent and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:
Indoline Derivatives: Compounds like indolin-2-one and indolin-3-one, which share the indoline core but differ in their substituents and biological activities.
Sulfonyl-Containing Compounds: Molecules like sulfonamides and sulfonylureas, which contain the sulfonyl group and exhibit diverse pharmacological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the morpholinosulfonyl group, indoline core, and phenylpropanone moiety, which imparts distinct chemical reactivity and potential biological activities.
Comparison with Similar Compounds
- Indolin-2-one
- Indolin-3-one
- Sulfonamides
- Sulfonylureas
Properties
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(9-6-17-4-2-1-3-5-17)23-11-10-18-16-19(7-8-20(18)23)28(25,26)22-12-14-27-15-13-22/h1-5,7-8,16H,6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBZATDFPJDSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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